molecular formula C11H13NO B3332666 (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine CAS No. 913718-35-1

(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine

Cat. No.: B3332666
CAS No.: 913718-35-1
M. Wt: 175.23 g/mol
InChI Key: HEDFREPCAHJLOR-UHFFFAOYSA-N
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Description

(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine is a complex organic compound with a unique bicyclic structure. This compound is characterized by its hexahydroindeno framework fused with an oxazine ring, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indanone derivatives with amino alcohols, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.

Scientific Research Applications

(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-9-8(3-1)7-10-11(9)12-5-6-13-10/h1-4,10-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDFREPCAHJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC3=CC=CC=C3C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine
Reactant of Route 2
Reactant of Route 2
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine
Reactant of Route 3
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine
Reactant of Route 4
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine
Reactant of Route 5
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine
Reactant of Route 6
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine

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